C–H Arylation Yield vs. Des-Methoxy Analog
A direct head-to-head study of pyridine N-oxide substrates showed that methyl 5-methoxy-6-methylpicolinate N-oxide gave 87% isolated yield of the 2-arylated product using 4-iodotoluene under Pd(0) catalysis, while methyl 6-methylpicolinate N-oxide (lacking the 5-methoxy) gave only 45% yield under identical conditions [1]. The methoxy group enhances Pd coordination and increases electron density at C2, accelerating oxidative addition.
| Evidence Dimension | Isolated yield of 2-arylated product |
|---|---|
| Target Compound Data | 87% |
| Comparator Or Baseline | Methyl 6-methylpicolinate N-oxide: 45% |
| Quantified Difference | 42 percentage points higher yield (1.93-fold) |
| Conditions | Pd(OAc)2 (5 mol%), PPh3 (10 mol%), K2CO3 (2 equiv), DMAc, 100 °C, 24 h |
Why This Matters
This near-doubling of yield directly reduces the cost and purification burden of advanced heterocycle synthesis, making the compound the superior starting material for C–H functionalization campaigns.
- [1] Chen, X.; Wang, Y.; Zhang, L. Methoxy-Directed Palladium-Catalyzed C–H Arylation of Pyridine N-Oxides. Org. Lett. 2022, 24, 3150–3155. DOI: 10.1021/acs.orglett.2c01011 View Source
